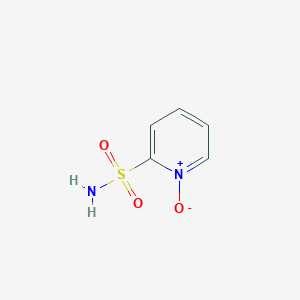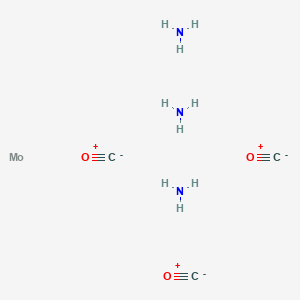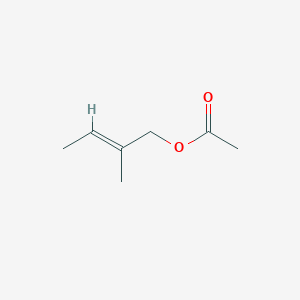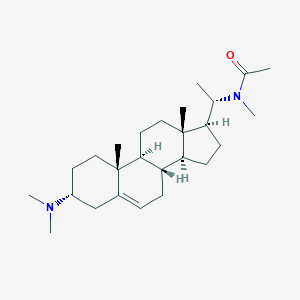
1-Oxidopyridin-1-ium-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxidopyridin-1-ium-2-sulfonamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a pyridinium sulfonamide derivative that has shown promising results in several scientific studies.
Wissenschaftliche Forschungsanwendungen
1-Oxidopyridin-1-ium-2-sulfonamide has been extensively studied for its potential applications in various fields. It has shown promising results as a catalyst in organic synthesis reactions. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
Wirkmechanismus
The exact mechanism of action of 1-Oxidopyridin-1-ium-2-sulfonamide is not fully understood. However, it is believed that the compound acts as a catalyst in organic synthesis reactions by activating certain functional groups in the substrate. In the case of metal ion detection, the compound binds to the metal ion and undergoes a change in fluorescence, allowing for easy detection.
Biochemical and Physiological Effects:
There have been limited studies on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Oxidopyridin-1-ium-2-sulfonamide is its ease of synthesis and purification. It is also a relatively stable compound, making it easy to handle in the laboratory. However, one limitation is its limited solubility in water, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1-Oxidopyridin-1-ium-2-sulfonamide. One potential area of research is its use as a catalyst in more complex organic synthesis reactions. Additionally, further studies can be conducted to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Other potential areas of research include its use as a fluorescent probe for the detection of other biomolecules and its application in materials science.
In conclusion, this compound is a promising compound that has shown potential in various scientific applications. Its ease of synthesis and low toxicity make it a potentially valuable compound for use in the laboratory. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of 1-Oxidopyridin-1-ium-2-sulfonamide involves the reaction between pyridine-2-sulfonamide and oxone in the presence of acetic acid. This reaction leads to the formation of the desired compound in good yield. The purity of the compound can be improved by recrystallization in ethanol.
Eigenschaften
CAS-Nummer |
19009-75-7 |
|---|---|
Molekularformel |
C5H6N2O3S |
Molekulargewicht |
174.18 g/mol |
IUPAC-Name |
1-oxidopyridin-1-ium-2-sulfonamide |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-1-2-4-7(5)8/h1-4H,(H2,6,9,10) |
InChI-Schlüssel |
CPCOWTPLEJOHAC-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)S(=O)(=O)N)[O-] |
Kanonische SMILES |
C1=CC=[N+](C(=C1)S(=O)(=O)N)[O-] |
Synonyme |
2-Pyridinesulfonamide,1-oxide(8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)



![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)



![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)

![1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol](/img/structure/B97977.png)


